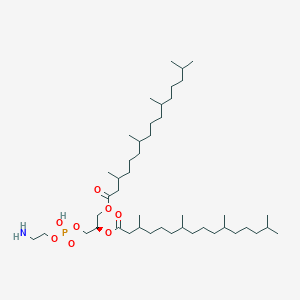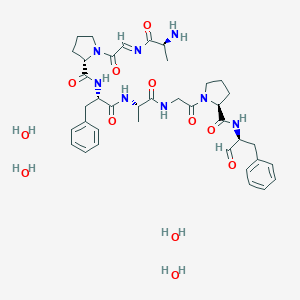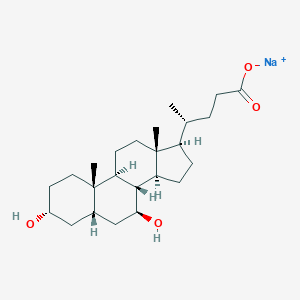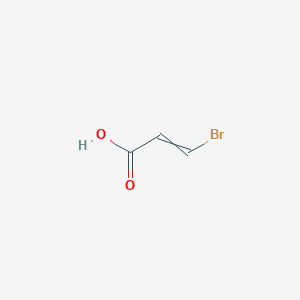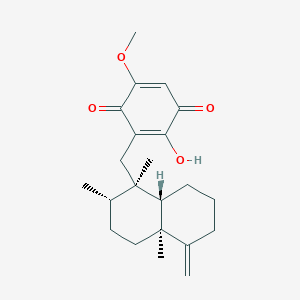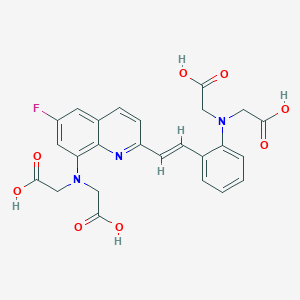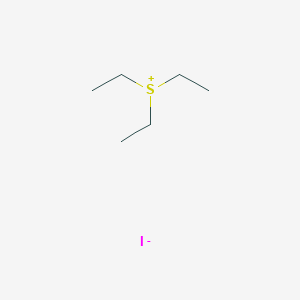
Yoduro de trietilo sulfonio
Descripción general
Descripción
Triethylsulfonium iodide is a chemical compound with the molecular formula C6H15IS . It is used in various applications in the field of chemistry .
Synthesis Analysis
Sulfonium compounds like Triethylsulfonium iodide can be synthesized by treating a suitable alkyl halide with a thioether . For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide .Molecular Structure Analysis
The molecular structure of Triethylsulfonium iodide consists of a sulfonium ion with three ethyl groups attached to the sulfur atom . The molecular weight of Triethylsulfonium iodide is 246.153 Da .Chemical Reactions Analysis
Triethylsulfonium iodide is involved in various chemical reactions. For instance, it has been used in the Corey-Chaykovsky Reaction, which involves the reaction of sulfur ylides with carbonyl compounds such as ketones or the related imines to form the corresponding epoxides or aziridines .Physical And Chemical Properties Analysis
Triethylsulfonium iodide is a white to yellowish crystalline solid . It is soluble in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide .Aplicaciones Científicas De Investigación
Mediador Redox en Baterías de Litio-Oxígeno
Se ha encontrado que el yoduro de trietilo sulfonio actúa bifuncionalmente como un mediador redox y un agente formador de interfase de electrolito sólido para baterías de litio-oxígeno . Durante la carga, el yoduro orgánico exhibe una capacidad comparable de oxidación del peróxido de litio con los yoduros inorgánicos . Esto conduce a un rendimiento de ciclo significativamente mejorado .
Agente Formador de Interfase de Electrolito Sólido
Además de su función como mediador redox, el this compound también actúa como un agente formador de interfase de electrolito sólido . Genera in situ una capa interfacial en el ánodo de litio a través del desprendimiento reductivo del etilo y la posterior oxidación . Esta capa evita que el ánodo de litio reaccione con los mediadores redox y permite una transferencia eficiente de iones de litio que conduce a un ánodo de litio sin dendritas .
Reactivo de Transferencia de Etilidén
El this compound se utiliza como un reactivo de transferencia de etilidén . Esta aplicación es particularmente útil en la síntesis orgánica, donde puede facilitar la transferencia de grupos etilidénicos a otras moléculas
Mecanismo De Acción
Target of Action
Triethylsulfonium iodide primarily targets the lithium-oxygen batteries . It acts bifunctionally as both a redox mediator and a solid electrolyte interphase-forming agent . The compound’s role is to reduce the high charging overpotential of lithium-oxygen batteries by providing a sufficient liquid-solid interface for lithium peroxide decomposition .
Mode of Action
During charging, triethylsulfonium iodide exhibits comparable lithium peroxide-oxidizing capability with inorganic iodides . It generates an interfacial layer on the lithium anode via reductive ethyl detaching and subsequent oxidation . This layer prevents the lithium anode from reacting with the redox mediators and allows efficient lithium-ion transfer, leading to a dendrite-free lithium anode .
Biochemical Pathways
Triethylsulfonium iodide is involved in the epoxide synthesis by sulfonium ylide addition . It is used in the Corey-Chaykovsky epoxidation and cyclopropanation . The compound is also known to react with aldehydes and ketones to generate chlorohydrins and epoxides .
Pharmacokinetics
Its role in lithium-oxygen batteries suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that allow it to function effectively in this context .
Result of Action
The result of triethylsulfonium iodide’s action is the formation of a stable solid electrolyte interphase (SEI) on the lithium anode . This SEI layer permits fast Li-ion transport while simultaneously blocking electron transfer through the SEI layer . This leads to significantly improved cycling performance of the lithium-oxygen batteries .
Action Environment
The action of triethylsulfonium iodide is influenced by environmental factors such as the presence of a strong base . In the presence of a strong base, it can generate an internal ylide, which can undergo addition reactions with carbonyl compounds to generate epoxides . The compound’s action can also be influenced by the type of battery and the specific conditions within the battery .
Análisis Bioquímico
Biochemical Properties
Triethylsulfonium iodide plays a significant role in biochemical reactions, particularly as a methylating agent in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit human placental diamine oxidase, an enzyme involved in the metabolism of polyamines . The nature of these interactions often involves the formation of sulfonium ylides, which can react with carbonyl groups to form epoxides or allylic alcohols .
Cellular Effects
Triethylsulfonium iodide has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a redox mediator in lithium-oxygen batteries, forming a solid electrolyte interphase-like layer on the lithium anode . This layer prevents undesirable reactions and allows efficient lithium-ion transfer, which can be extrapolated to its potential effects on cellular processes.
Molecular Mechanism
The molecular mechanism of triethylsulfonium iodide involves its ability to form sulfonium ylides, which can participate in various biochemical reactions. These ylides can add to carbonyl groups of ketones and aldehydes, leading to the formation of epoxides . Additionally, triethylsulfonium iodide can undergo reductive ethyl detaching, forming an interfacial layer on lithium anodes in batteries . This mechanism highlights its potential for enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triethylsulfonium iodide can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that triethylsulfonium iodide can form a stable interfacial layer on lithium anodes, which improves cycling performance in lithium-oxygen batteries . This stability suggests that it may have long-term effects on cellular processes in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of triethylsulfonium iodide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as acting as a redox mediator. At higher doses, it may cause toxic or adverse effects. For example, studies on similar compounds have shown that high doses can lead to toxicity in animal models . Therefore, it is essential to determine the optimal dosage to avoid adverse effects.
Metabolic Pathways
Triethylsulfonium iodide is involved in various metabolic pathways, including the formation of sulfonium ylides. These ylides can participate in the Johnson–Corey–Chaykovsky reaction, leading to the synthesis of epoxides, aziridines, and cyclopropanes . The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, triethylsulfonium iodide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can influence its biochemical activity. For instance, its ability to form a stable interfacial layer on lithium anodes suggests that it may have specific transport and distribution mechanisms within cells .
Subcellular Localization
The subcellular localization of triethylsulfonium iodide can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with carbonyl groups to form epoxides suggests that it may localize to regions with high concentrations of these groups .
Propiedades
IUPAC Name |
triethylsulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15S.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDQWVKWYGOVJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S+](CC)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3378-18-5 (Parent) | |
| Record name | Triethylsulphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10939655 | |
| Record name | Triethylsulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1829-92-1 | |
| Record name | Sulfonium, triethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylsulphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylsulfonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethylsulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylsulphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triethylsulfonium iodide interact with platinum compounds, and what is the significance of the resulting products?
A: Triethylsulfonium iodide reacts with platinum(II) iodide in acetonitrile to form the platinum(IV) complex (Et3S)2[PtI6] []. This reaction is noteworthy because it results in the oxidation of platinum from the +2 to the +4 oxidation state. The formation of Pt(IV) complexes is suggested to occur via either disproportionation of PtI2 or oxidation by oxygen [].
Q2: What insights into the structure of Triethylsulfonium iodide and its complexes can be gained from crystallographic studies?
A: Single-crystal X-ray diffraction studies have been crucial in elucidating the crystal structures of Triethylsulfonium iodide complexes with platinum and palladium []. These studies reveal the spatial arrangement of atoms within the molecules, providing insights into bond lengths, angles, and intermolecular interactions. For instance, the crystal structure analysis of [Me3S]=[PtI6]•CH3CN, a complex formed with trimethylsulfonium iodide, highlights an extensive hydrogen-bonding network within the crystal lattice [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




